Bryotoxin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

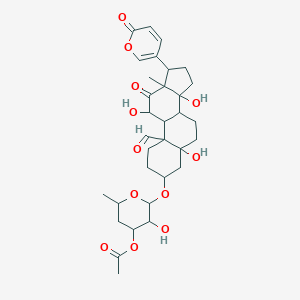

Bryotoxin A is a bufadienolide glycoside that is 3,5,11,14-tetrahydroxy-12,19-dioxobufa-20,22-dienolide attached to a 3-O-acetyl-4,6-dideoxy-beta-D-arabino-hexopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a bufadienolide glycoside, a monosaccharide derivative, a steroid aldehyde, a 19-oxo steroid, a 5beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a bufanolide.

Análisis De Reacciones Químicas

Molecular Interactions and Binding Affinities

Bryotoxin A exhibits potent binding to key biological targets, as demonstrated by molecular docking simulations :

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Glycoprotein-ACE | -6.6 | Hydrophobic bonds, hydrogen bonds, van der Waals |

| Tumor Necrosis Factor-α | -5.6 | Hydrophobic interactions |

| Interleukin-6 | -5.6 | Limited interactions |

This compound binds most strongly to the ACE glycoprotein, disrupting viral entry mechanisms, and to TNF-α receptors, mitigating inflammatory pathways . Structural analysis reveals its interaction with ACE involves eight bonds, including hydrogen and hydrophobic interactions (Figure 1) .

Pharmacokinetic Profile

This compound’s pharmacokinetics deviate from Lipinski’s Rule of Five, limiting oral bioavailability :

| Parameter | This compound | Lipinski Threshold |

|---|---|---|

| Molecular Weight (g/mol) | 618.67 | ≤500 |

| H-bond Acceptors | 12 | ≤10 |

| LogP | 1.23 | ≤5 |

Despite poor absorption potential, this compound shows no mutagenic, tumorigenic, or irritant risks in toxicity screenings (Table 3) . Its safety profile contrasts with related compounds like Bryophyllin B, which carries reproductive toxicity risks .

Structural and Functional Insights

This compound belongs to the bufadienolide family, characterized by a steroidal backbone with a six-membered lactone ring . Its structure includes:

This configuration enables selective interactions with inflammatory and viral entry proteins, as shown in its inhibition of cytokine storm pathways .

Comparative Efficacy in Cytokine Storm Inhibition

This compound outperforms other B. pinnatum compounds in dual-target inhibition :

| Compound | Glyc-ACE Inhibition | TNF-α Inhibition | IL-6 Inhibition |

|---|---|---|---|

| This compound | -6.6 kcal/mol | -5.6 kcal/mol | -5.6 kcal/mol |

| Bryophyllin B | -6.2 kcal/mol | -3.2 kcal/mol | -7.1 kcal/mol |

Its dual action on ACE and TNF-α suggests a broader therapeutic mechanism compared to IL-6-specific inhibitors .

Limitations and Research Gaps

Propiedades

Número CAS |

101329-50-4 |

|---|---|

Fórmula molecular |

C32H42O12 |

Peso molecular |

618.7 g/mol |

Nombre IUPAC |

[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate |

InChI |

InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1 |

Clave InChI |

KWKQJZASURFCDP-ZPARAVGQSA-N |

SMILES |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

SMILES isomérico |

C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

SMILES canónico |

CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |

Sinónimos |

bryotoxin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.